6-anilino-3-methyl-1H-pyrimidine-2,4-dione
Overview
Description
6-Anilino-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-3-methyl-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.
Condensation Reaction: The key step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, often under reflux conditions. Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Scientific Research Applications
6-Anilino-3-methyl-1H-pyrimidine-2,4-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties. It serves as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 6-anilino-3-methyl-1H-pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as kinases, which play crucial roles in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to effects such as cell cycle arrest, apoptosis, or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methyl-1H-pyrimidine-2,4-dione: Similar in structure but with an amino group instead of an aniline group.
6-Anilino-1H-pyrimidine-2,4-dione: Lacks the methyl group at the 3-position.
Uniqueness
6-Anilino-3-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of both the aniline and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNRJYADPZFASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332121 | |
Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7269-95-6 | |
Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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